3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with bromine, dichlorophenyl, and methyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including anticancer , antiviral , antimicrobial , and anti-inflammatory effects . They are also known to inhibit certain enzymes like dihydrofolate reductase (DHFR) .
Mode of Action
Pyrimidine derivatives are known to inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to the cessation of RNA and DNA synthesis, resulting in cell death .
Biochemical Pathways
The inhibition of dhfr disrupts the synthesis of pyrimidine and purine, which are essential components of rna and dna . This disruption affects the cell’s ability to replicate and function properly, leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of RNA and DNA synthesis due to the reduction of tetrahydrofolate. This leads to cell death, making the compound potentially useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes and receptors.
Material Science: It can be incorporated into materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-phenyl-2-methylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-7-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and dichlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to enhanced potency and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
3-bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2N3/c1-7-12(14)13-17-5-4-11(19(13)18-7)9-3-2-8(15)6-10(9)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNWWGRBFOJCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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